(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
CAS No.: 203866-13-1
VCID: VC21539782
Molecular Formula: C10H16FNO4
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a synthetic organic compound used primarily in the field of organic chemistry, particularly in peptide synthesis. It is a protected form of 4-fluoroproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is crucial for synthesizing peptides and other complex molecules due to its ability to introduce a fluorine atom into the structure, which can significantly affect the chemical and biological properties of the final product. Hazard Information
SynthesisThe synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4-fluoroproline with a tert-butoxycarbonyl group. This step is crucial for preventing unwanted reactions during peptide synthesis. ApplicationsThis compound is used extensively in peptide synthesis due to its ability to introduce a fluorine atom into peptides, which can enhance their stability and alter their biological activity. Fluorinated peptides may exhibit improved pharmacokinetic properties, such as increased resistance to proteolytic degradation. Research FindingsRecent research has focused on the use of fluorinated amino acids in drug development. The incorporation of fluorine into peptides can significantly affect their interaction with biological targets, potentially leading to more effective therapeutic agents. Biological ActivityFluorinated peptides have been studied for their potential in drug design due to their altered pharmacokinetic profiles. The fluorine atom can increase the lipophilicity of peptides, enhancing their ability to cross biological membranes. Chemical StabilityThe tert-butoxycarbonyl protection group is widely used in peptide synthesis because it is easily removable under acidic conditions, allowing for the controlled deprotection of the amino group during synthesis. Suppliers and Availability(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is available from several chemical suppliers, including Bachem Americas Inc., Fisher Scientific, and Sigma-Aldrich. These suppliers offer the compound in various quantities and purities, typically as a crystalline powder. Product Specifications
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 203866-13-1 | ||||||||||||||||
Product Name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | ||||||||||||||||
Molecular Formula | C10H16FNO4 | ||||||||||||||||
Molecular Weight | 233.24 g/mol | ||||||||||||||||
IUPAC Name | (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | ||||||||||||||||
Standard InChI | InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | ||||||||||||||||
Standard InChIKey | YGWZXQOYEBWUTH-BQBZGAKWSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F | ||||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | ||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | ||||||||||||||||
Synonyms | 203866-13-1;N-Boc-cis-4-fluoro-L-proline;(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylicacid;(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylicAcid;N-tert-butoxycarbonyl-cis-4-fluoro-L-proline;BOC-CIS-4-FLUORO-PRO-OH;BOC-FLP-OH;(2S,4S)-1-Boc-4-fluoro-2-pyrrolidinecarboxylicAcid;BOC-CIS-PRO(4-F)-OH;BOC-CIS-4-FLUORO-L-PROLINE;SBB065965;(2S,4S)-4-Fluoro-N-Boc-Pyrrolidine-2-carboxylicacid;N-T-BOC-CIS-4-FLUORO-L-PROLINE;(2S,4S)-1-BOC-4-FLUOROPYRROLIDINE-2-CARBOXYLICACID;(2S,4S)-4-FLUORO-1-TERT-BUTOXYCARBONYL-PYRROLIDINE-2-CARBOXYLICACID;CIS-4-FLUORO-L-PROLINE,N-BOCPROTECTED;N-(T-BUTOXYCARBONYL)-CIS-4-FLUORO-L-PROLINE;S,S-N-BOC-5-FLUOROPYRROLIDINE-2-CARBOXYLICACID;(2S,4S)-BOC-4-FLUORO-PYRROLIDINE-2-CARBOXYLICACID;BOC-(2S,4S)-4-FLUORO-PYRROLIDINE-2-CARBOXYLICACID;N-BOC-(4S,2S)-4-FLUORO-2-PYRROLIDINECARBOXYLICACID;(2S,4S)-4-FLUORO-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER;C10H16FNO4;(2S,4S)-4-Fluoropyrrolidine-2-carboxylicacid,N-BOCprotected;AC1MBSLY | ||||||||||||||||
PubChem Compound | 2756017 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume